molecular formula C22H18BrNS B11513118 6-{2-[(4-Bromophenyl)sulfanyl]ethyl}-2-phenylindolizine

6-{2-[(4-Bromophenyl)sulfanyl]ethyl}-2-phenylindolizine

Cat. No.: B11513118
M. Wt: 408.4 g/mol
InChI Key: IXYXSHIWKXFGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{2-[(4-Bromophenyl)sulfanyl]ethyl}-2-phenylindolizine is a complex organic compound characterized by the presence of a bromophenyl group, a sulfanyl group, and an indolizine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{2-[(4-Bromophenyl)sulfanyl]ethyl}-2-phenylindolizine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-{2-[(4-Bromophenyl)sulfanyl]ethyl}-2-phenylindolizine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted indolizine derivatives depending on the nucleophile used.

Scientific Research Applications

6-{2-[(4-Bromophenyl)sulfanyl]ethyl}-2-phenylindolizine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{2-[(4-Bromophenyl)sulfanyl]ethyl}-2-phenylindolizine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular redox balance. Additionally, the indolizine core can intercalate with DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{2-[(4-Bromophenyl)sulfanyl]ethyl}-2-phenylindolizine is unique due to its indolizine core, which is not commonly found in similar compounds. This core structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H18BrNS

Molecular Weight

408.4 g/mol

IUPAC Name

6-[2-(4-bromophenyl)sulfanylethyl]-2-phenylindolizine

InChI

InChI=1S/C22H18BrNS/c23-20-7-10-22(11-8-20)25-13-12-17-6-9-21-14-19(16-24(21)15-17)18-4-2-1-3-5-18/h1-11,14-16H,12-13H2

InChI Key

IXYXSHIWKXFGKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=C2)CCSC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.